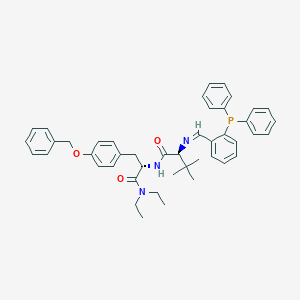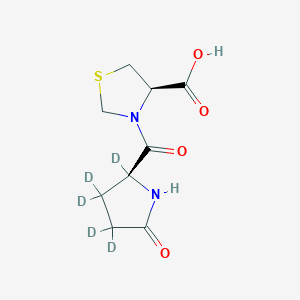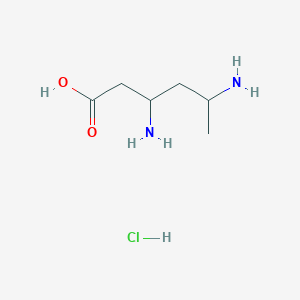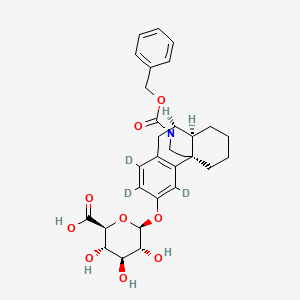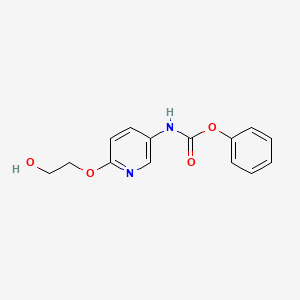
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C14H14N2O4 It is known for its unique structure, which includes a phenyl group, a pyridine ring, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate typically involves the reaction of N-hetaryl ureas with alcohols. This method is environmentally friendly and does not require a catalyst. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . The reaction conditions are mild, and the yields are generally good to high, ranging from 48% to 94% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activities .
Comparación Con Compuestos Similares
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate can be compared with other similar compounds, such as:
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of phenyl, pyridine, and carbamate moieties, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
phenyl N-[6-(2-hydroxyethoxy)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H14N2O4/c17-8-9-19-13-7-6-11(10-15-13)16-14(18)20-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,16,18) |
Clave InChI |
QQOMBWBQUVBCGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
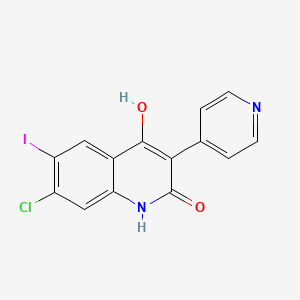
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
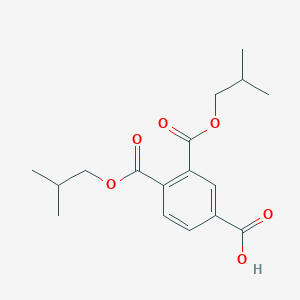
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
